molecular formula C18H21BrN4O B2626694 (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034582-15-3

(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B2626694
CAS No.: 2034582-15-3
M. Wt: 389.297
InChI Key: FRDIDIYXXNEHAH-UHFFFAOYSA-N
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Description

This compound is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of this compound was verified using elemental microanalysis, FTIR, and 1H NMR techniques . Unfortunately, the specific details of the molecular structure are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader category of chemicals synthesized and characterized for their potential as intermediates in pharmaceutical research. For instance, novel thiazole anchored pyrazolyl benzoxazoles have been synthesized through a process involving treatment with hydrazine and subsequent reactions to yield benzoxazole derivatives, characterized using spectral techniques (Akolkar & Karale, 2015). Similarly, pyrazole and isoxazole derivatives have been synthesized and characterized, showcasing their potential antibacterial and antifungal activities (Sanjeeva et al., 2022). These studies highlight the compound's relevance in the synthesis of novel chemical entities with potential therapeutic applications.

Antimicrobial Activity

Research into pyrazole derivatives, including molecules similar to "(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone," has shown significant antimicrobial properties. Novel 1,5-disubstituted pyrazole and isoxazole derivatives have been evaluated for their antibacterial activity against various strains such as S. aureus and E. coli, indicating good antimicrobial potency (Sanjeeva et al., 2022).

Anticancer and Antituberculosis Studies

The compound has been explored for its anticancer and antituberculosis activities. Synthesis, anticancer, and antituberculosis studies for derivatives of this compound have been conducted, showing that certain derivatives exhibit significant activity against human breast cancer cell lines and M. tuberculosis (Mallikarjuna et al., 2014). This suggests potential for the development of new therapeutic agents targeting these diseases.

Antimicrobial and Anticancer Agents

Furthermore, derivatives of the compound have been synthesized and tested for their antimicrobial and anticancer activities, displaying promising results against microbial strains and cancer cell lines, which underscores their potential as leads for developing new antimicrobial and anticancer agents (Hafez et al., 2016).

Mechanism of Action

Future Directions

The compound and its derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that future research could focus on exploring the potential of this compound and its derivatives in the treatment of leishmaniasis and malaria.

Properties

IUPAC Name

(2-bromophenyl)-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-21-17(12-16(20-21)13-6-7-13)22-8-10-23(11-9-22)18(24)14-4-2-3-5-15(14)19/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDIDIYXXNEHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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